molecular formula C14H15N3O B580944 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one CAS No. 1311254-72-4

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Cat. No. B580944
M. Wt: 241.294
InChI Key: UUBYONJHDUREIJ-UHFFFAOYSA-N
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Description

“6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one” is a chemical compound with a complex structure. It is related to other compounds such as “6-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and "4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine" . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[4,3-D]pyrimidin-4(4AH)-one core structure. The compound has a benzyl group attached to the 6-position of the pyrido[4,3-D]pyrimidin-4(4AH)-one core .

Scientific Research Applications

Synthesis and Characterization

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one and its derivatives have been a significant focus in the field of chemical synthesis and characterization. The compound is synthesized through base-catalyzed reactions involving nucleophilic reagents with carbodiimides, which are obtained via the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates. Crystal structure determination of such derivatives provides insights into the molecular geometry and conformation, which is vital for understanding their potential applications in various fields (Chen & Liu, 2019).

Antibacterial and Antimalarial Effects

Derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising results in combating various strains of bacteria and malaria. The compounds' synthesis involves alkylation and cyclization processes, which lead to the creation of potent molecules capable of combating Plasmodium berghei in mice and showing in vitro activity against a range of bacterial strains, including Streptococcus faecalis and Staphylococcus aureus (Elslager et al., 1972).

Antimycobacterial Potential

The compound and its derivatives have also been explored for their antimycobacterial properties, particularly against drug-resistant tuberculosis. Synthesized Schiff bases of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising in vitro antibacterial and antimycobacterial activities. Molecular docking studies targeting pantothenate synthetase, crucial in the biosynthesis of pantothenate in Mycobacterium tuberculosis, reveal the compounds' potential in combating drug-resistant TB strains (Narender et al., 2016).

properties

IUPAC Name

6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBYONJHDUREIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735932
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

CAS RN

1311254-72-4
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Various N-substituted-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine derivatives are prepared using a general procedure described below. Accordingly, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is reacted with formamidine acetate to yield 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one, which, in turn, is reacted with POCl3 to afford the 4-chloro derivative. The intermediate chloro derivative is then condensed with substituted aniline or amine to give the desired N-substituted-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine. Debenzylation using standard procedures known in the art followed by nucleophilic displacement of an appropriate 2-halo-pyridine yields the appropriate N-substituted-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine. As a representative example, synthesis of N-(4-tert-butylphenyl)-6-(3-chloropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is depicted in Scheme 1.

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